molecular formula C10H10Br2O B2911518 1-[3,5-Bis(bromomethyl)phenyl]-ethanone CAS No. 544467-01-8

1-[3,5-Bis(bromomethyl)phenyl]-ethanone

Cat. No. B2911518
M. Wt: 305.997
InChI Key: JLOMZJVCASLRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,5-Bis(bromomethyl)phenyl]-ethanone, also known as 3,5-dibromomethylbenzophenone, is an organic compound used in various scientific and industrial applications. It is a colorless solid with a molecular weight of 333.97 g/mol. It is mainly used as an intermediate in the synthesis of other organic compounds and as a reagent for the preparation of different types of materials. It is also used as a catalyst in the synthesis of pharmaceuticals and as a photochemical reactant.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-[3,5-Bis(bromomethyl)phenyl]-ethanone involves the bromination of 3,5-bis(methylthio)toluene followed by oxidation to form the corresponding ketone.

Starting Materials
3,5-bis(methylthio)toluene, Bromine, Sodium hydroxide, Hydrogen peroxide

Reaction
Step 1: Bromination of 3,5-bis(methylthio)toluene with bromine in the presence of sodium hydroxide to form 1,3,5-tribromo-2-(methylthio)benzene., Step 2: Oxidation of 1,3,5-tribromo-2-(methylthio)benzene with hydrogen peroxide in the presence of a catalyst to form 1-[3,5-Bis(bromomethyl)phenyl]-ethanone.

Mechanism Of Action

1-[3,5-Bis(bromomethyl)phenyl]-ethanone acts as a catalyst in the synthesis of organic compounds. It catalyzes the reaction of an organic compound with a bromine molecule, resulting in the formation of a new organic compound. The reaction is believed to involve the formation of a bromonium ion, which is then attacked by a nucleophile. The reaction is then completed by the elimination of a bromide ion.

Biochemical And Physiological Effects

1-[3,5-Bis(bromomethyl)phenyl]-ethanone has not been studied for its biochemical or physiological effects. However, it is known to be toxic and should be handled with caution. In addition, it is important to note that it should not be used in any medical or therapeutic applications.

Advantages And Limitations For Lab Experiments

1-[3,5-Bis(bromomethyl)phenyl]-ethanone is a useful reagent for lab experiments. It has the advantage of being relatively stable and easy to handle. Additionally, it is relatively inexpensive and can be stored for extended periods of time. However, it is important to note that it is toxic and should be handled with caution. In addition, it is important to note that it should not be used in any medical or therapeutic applications.

Future Directions

1-[3,5-Bis(bromomethyl)phenyl]-ethanone has a wide range of potential future applications. It could be used as a catalyst in the synthesis of organic compounds, as a reagent in the preparation of different types of materials, and as a photochemical reactant in the synthesis of organic compounds. Additionally, it could be used as a reagent in the synthesis of polymers and as a catalyst in the synthesis of inorganic compounds. Furthermore, further research could be conducted to explore its potential as a drug delivery vehicle or a therapeutic agent.

Scientific Research Applications

1-[3,5-Bis(bromomethyl)phenyl]-ethanone has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of organic compounds, as a reagent for the preparation of different types of materials, and as a catalyst in the synthesis of pharmaceuticals. It has also been used as a photochemical reactant in the synthesis of organic compounds. Additionally, it has been used as a reagent in the synthesis of polymers and as a catalyst in the synthesis of inorganic compounds.

properties

IUPAC Name

1-[3,5-bis(bromomethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOMZJVCASLRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-Bis(bromomethyl)phenyl]-ethanone

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